CB1 Binding Affinity Advantage of the Indazole Core Over Indole and 7-Azaindole Cores
The indazole core in compounds like Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a key determinant of high CB1 receptor binding affinity. In a systematic evaluation of 30 SCRAs, competitive radioligand binding assays revealed that the indazole core conferred the highest CB1 binding affinity (Ki range: 0.17–39 nM), surpassing indole cores (Ki range: 0.95–160 nM) and 7-azaindole cores (Ki range: 5.4–271 nM) [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Class-level range: 0.17–39 nM |
| Comparator Or Baseline | Indole core SCRAs: Ki range 0.95–160 nM; 7-azaindole core SCRAs: Ki range 5.4–271 nM |
| Quantified Difference | Indazole core median Ki is up to 5.6-fold lower than indole and up to 6.9-fold lower than 7-azaindole cores (based on minimum values). |
| Conditions | Competitive radioligand binding assay using human CB1 receptors. |
Why This Matters
For pharmacology and forensic toxicology studies requiring high-affinity CB1 engagement, compounds with an indazole core provide a distinct advantage over those with indole or 7-azaindole cores.
- [1] Pike E, Grafinger KE, Cannaert A, Ametovski A, Luo JL, Sparkes E, et al. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I—Synthesis, analytical characterization, and binding affinity for human CB1 receptors. Drug Test Anal. 2021;13(7):1383-1400. View Source
